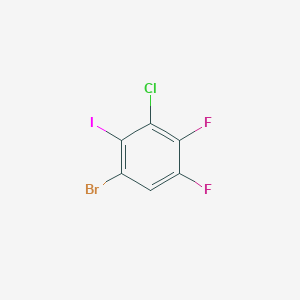
6-Bromo-2-chloro-3,4-difluoroiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-3,4-difluoroiodobenzene is an organic compound with the molecular formula C6HBrClF2I and a molecular weight of 353.33 g/mol . This compound is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. It is typically used in various chemical reactions and research applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3,4-difluoroiodobenzene can be achieved through various methods, including halogenation reactions. One common approach involves the halogenation of a suitable benzene derivative using reagents such as bromine, chlorine, and iodine under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed for the preparation of such compounds
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-chloro-3,4-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: Reactions such as the Suzuki–Miyaura coupling can be used to form carbon-carbon bonds, allowing for the synthesis of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of halogenated benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
6-Bromo-2-chloro-3,4-difluoroiodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloro-3,4-difluoroiodobenzene involves its reactivity with various molecular targets. The halogen atoms on the benzene ring can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the nature of the reactions and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Bromo-2-chloro-3,4-difluoroiodobenzene include:
- 6-Bromo-3-chloro-2-fluoroiodobenzene
- 4-Bromo-2,6-difluorobenzoic acid
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement and combination of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical reactions and applications.
Propriétés
Formule moléculaire |
C6HBrClF2I |
|---|---|
Poids moléculaire |
353.33 g/mol |
Nom IUPAC |
1-bromo-3-chloro-4,5-difluoro-2-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
Clé InChI |
XAEHFYXORJEKAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)I)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



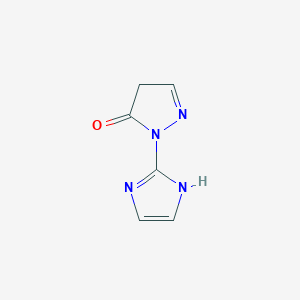
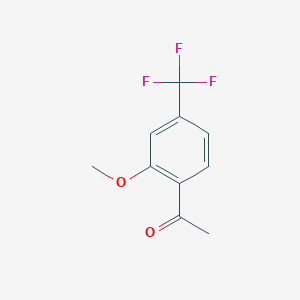

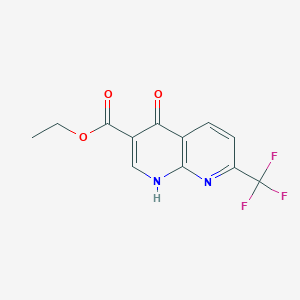
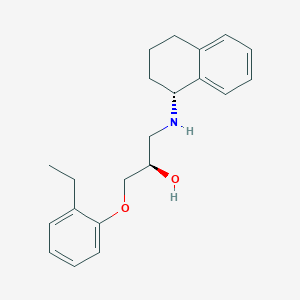
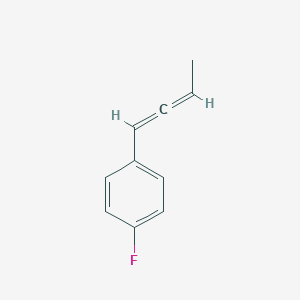
![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)

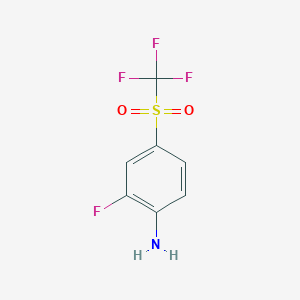


![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
